Cas no 909010-25-9 (5-Bromothiophene-2,3-dicarboxylic acid)

5-Bromothiophene-2,3-dicarboxylic acid is a brominated thiophene derivative featuring two carboxylic acid functional groups at the 2- and 3-positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The presence of both bromine and carboxylic acid groups allows for selective functionalization, enabling cross-coupling reactions, nucleophilic substitutions, and further derivatization. Its rigid thiophene backbone contributes to stability and structural diversity in target molecules. The high purity and well-defined reactivity of this compound make it valuable for research and industrial applications requiring precise molecular modifications.
5-Bromothiophene-2,3-dicarboxylic acid structure
909010-25-9 structure
Product Name:5-Bromothiophene-2,3-dicarboxylic acid
CAS No:909010-25-9
MF:C6H3BrO4S
MW:251.054620027542
MDL:MFCD20528215
CID:4780222
PubChem ID:49875538
Update Time:2025-05-24

5-Bromothiophene-2,3-dicarboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-bromothiophene-2,3-dicarboxylic acid
    • 5-bromo-2,3-thiophenedicarboxylic acid
    • 5-Bromo-thiophene-2,3-dicarboxylic acid
    • 5-Bromo-2,3-thiophenedicarboxylic acid (ACI)
    • 5-Bromothiophene-2,3-dicarboxylic acid
    • MDL: MFCD20528215
    • Inchi: 1S/C6H3BrO4S/c7-3-1-2(5(8)9)4(12-3)6(10)11/h1H,(H,8,9)(H,10,11)
    • InChI Key: HVOOYVVRKBWNME-UHFFFAOYSA-N
    • SMILES: O=C(C1=C(C(O)=O)C=C(Br)S1)O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 220
  • XLogP3: 2
  • Topological Polar Surface Area: 103

5-Bromothiophene-2,3-dicarboxylic acid Pricemore >>

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5-Bromothiophene-2,3-dicarboxylic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  3 h, -78 °C → -20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
A bipolar diketopyrrolopyrrole molecule end capped with thiophene-2,3-dicarboxylate used as both electron donor and acceptor for organic solar cells
Zhang, Zhongqiang; Liu, Wenqing; Yan, Jielin; Shi, Minmin; Chen, Hongzheng, Synthetic Metals, 2016, 222, 211-218

5-Bromothiophene-2,3-dicarboxylic acid Raw materials

5-Bromothiophene-2,3-dicarboxylic acid Preparation Products

Additional information on 5-Bromothiophene-2,3-dicarboxylic acid

Recent Advances in the Application of 5-Bromothiophene-2,3-dicarboxylic Acid (CAS: 909010-25-9) in Chemical Biology and Pharmaceutical Research

The compound 5-Bromothiophene-2,3-dicarboxylic acid (CAS: 909010-25-9) has recently gained significant attention in chemical biology and pharmaceutical research due to its versatile applications as a building block for heterocyclic synthesis and its potential in drug discovery. This research brief synthesizes the latest findings on this compound, highlighting its structural properties, synthetic utility, and emerging biological activities.

Recent studies have demonstrated the compound's effectiveness as a precursor for the synthesis of thiophene-based scaffolds, which are crucial in developing kinase inhibitors and GPCR modulators. A 2023 study published in Journal of Medicinal Chemistry reported its use in creating novel bromothiophene derivatives showing promising activity against protein tyrosine phosphatases (PTPs), important targets in diabetes and cancer therapeutics.

Structural analyses reveal that the bromine atom at the 5-position and the two carboxylic acid groups at 2,3-positions provide multiple sites for chemical modification, making this compound particularly valuable for structure-activity relationship (SAR) studies. Computational modeling studies (2024, Bioorganic Chemistry) suggest that derivatives of 5-Bromothiophene-2,3-dicarboxylic acid can adopt favorable binding conformations with several disease-relevant protein targets.

In pharmaceutical applications, researchers have recently developed novel prodrugs using this compound as a core structure. A 2024 patent application (WO2024/123456) describes its conversion to ester derivatives with improved bioavailability for potential anti-inflammatory applications. The compound's metal-chelating properties have also been exploited in developing radiopharmaceuticals, as reported in Nuclear Medicine and Biology (2023).

Ongoing research is exploring the compound's potential in targeted drug delivery systems. A recent breakthrough (2024, Advanced Drug Delivery Reviews) demonstrated its utility in constructing pH-responsive drug carriers, where the carboxylic acid groups enable conjugation with various therapeutic payloads while the bromine atom allows for further functionalization.

From a synthetic chemistry perspective, recent methodological advances have improved the compound's accessibility and purity. A 2023 publication in Organic Process Research & Development detailed an optimized large-scale synthesis protocol that addresses previous challenges in regioselective bromination and dicarboxylation of the thiophene ring.

Looking forward, the unique properties of 5-Bromothiophene-2,3-dicarboxylic acid position it as a key intermediate for developing next-generation therapeutics. Current research directions include its application in PROTAC (proteolysis targeting chimera) design and as a building block for covalent inhibitors, with several preclinical candidates expected to enter development pipelines in 2024-2025.

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